molecular formula C12H16O2 B14586941 4-Methyl-3-phenoxypentan-2-one CAS No. 61628-56-6

4-Methyl-3-phenoxypentan-2-one

Cat. No.: B14586941
CAS No.: 61628-56-6
M. Wt: 192.25 g/mol
InChI Key: NCPVMMVYHOKHCI-UHFFFAOYSA-N
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Description

4-Methyl-3-phenoxypentan-2-one is an organic compound with a unique structure that includes both a phenoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-phenoxypentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with phenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the formation of the phenoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenoxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-3-phenoxypentan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenoxypentan-2-one involves its interaction with specific molecular targets. The phenoxy group can participate in various chemical interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and processes, making the compound of interest for pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanone: Similar in structure but lacks the phenoxy group.

    3-Phenoxypentan-2-one: Similar but without the methyl group at the fourth position.

    Phenoxyacetone: Contains a phenoxy group but has a different carbon chain structure.

Uniqueness

4-Methyl-3-phenoxypentan-2-one is unique due to the presence of both a phenoxy group and a ketone functional group in its structure

Properties

CAS No.

61628-56-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methyl-3-phenoxypentan-2-one

InChI

InChI=1S/C12H16O2/c1-9(2)12(10(3)13)14-11-7-5-4-6-8-11/h4-9,12H,1-3H3

InChI Key

NCPVMMVYHOKHCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)OC1=CC=CC=C1

Origin of Product

United States

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